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血浆肠内酯检测灵敏度提升技术支持中心
本技术支持中心旨在为研究人员、

科学家和药物开发专业人员提供专业的故障排除指南和常见问题解答，

以解决在血浆肠内酯检测实验中可能遇到的具体问题，从而提高检测的灵-敏度和准确性。

常见问题解答 (FAQs)
Q1: 血浆样品中肠内酯的主要存在形式是什么？

为什么需要酶解？

A1: 在血浆中，肠内酯主要以其结合物形式存在，即葡糖苷酸和硫酸盐结合物。

只有少量以游离形式存在。为了准确测定总肠内酯水平，

必须通过酶水解步骤来裂解这些结合键，将结合形式的肠内酯转化为游离形式，

以便于后续的提取和分析。常用的酶是来源于Helix pomatia的β-葡萄糖醛酸苷酶/

硫酸酯酶混合物。

Q2: 在进行肠内酯检测时，哪种分析技术灵敏度更高，LC-
MS/MS还是GC-MS？

A2: 液相色谱-串联质谱法 (LC-MS/MS) 通常被认为是检测肠内酯灵敏度和特异性更高的方法。

LC-MS/MS可以直接测量肠内酯及其结合物（如果需要），而气相色谱-质谱法 (GC-MS)

则需要一个衍生化步骤来增加肠内酯的挥发性。然而，GC-

MS仍然是一种可靠且广泛应用的替代方法，尤其以其高色谱分离度而著称。
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Q3: 如何最大限度地减少样品前处理过程中的肠内酯损失？

A3: 为减少损失，需优化提取方案。固相萃取 (SPE) 和支持液相萃取 (SLE) 通常比传统的液-

液萃取 (LLE) 具有更高的回收率和更好的重现性。[1][2]

确保在提取和溶剂蒸发步骤中操作严谨，例如，使用温和的氮气吹干代替高温加热，

并使用合适的内标（如¹³C₃标记的肠内酯）来校正整个过程中的分析变异性。[3]

Q4: 基质效应如何影响肠内酯的定量分析？应如何应对？

A4: 基质效应是指血浆中除待测物以外的其他内源性物质（如磷脂和蛋白质）

对肠内酯的电离效率产生抑制或增强，从而影响定量的准确性。[4] 为应对此问题，

建议采用高效的样品前处理方法，如固相萃取 (SPE) 或支持液相萃取 (SLE)，

以有效去除干扰物质。[1][5] 此外，使用同位素内标是校正基质效应最有效的方法。[3]

故障排除指南

问题1: LC-MS/MS分析中，肠内酯信号弱或无信号
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可能原因 排查步骤与解决方案

酶水解不完全

1. 检查酶的活性：确保β-葡萄糖醛酸苷酶/

硫酸酯酶未过期且储存得当。2. 优化水解条件：

对于血浆样品，建议在pH 5.0的缓冲液中，

37°C下孵育至少16小时以确保完全水解。[6] 3.

确认孵育温度和pH：

验证孵育器的温度和缓冲液的pH值是否准确。[6]

提取效率低下

1. 评估提取方法：如果使用LLE，

考虑更换为SPE或SLE以提高回收率。[1][2] 2.

检查萃取溶剂：确保使用的有机溶剂纯度足够，

且与目标分析物的极性匹配。对于SLE，

常用的萃取溶剂是70:30的乙醚:

乙酸乙酯混合物。[2] 3. 优化SPE洗脱步骤：

确保洗脱溶剂的强度和体积足以将肠内酯从SPE

小柱上完全洗脱下来。

质谱参数设置不当

1. 优化离子源参数：检查并优化离子源的温度、

电压和气体流速，

以最大化肠内酯的离子化效率。2.

检查MRM离子对：

确认所使用的母离子到子离子的转换是正确的，

并且碰撞能量已优化。

仪器污染

1. 运行空白样品：在分析序列开始前，

先进样溶剂空白和基质空白，

检查是否存在残留污染。2.

清洗进样系统和色谱柱：如果发现污染，

用强溶剂（如高比例的乙腈或甲醇）

冲洗进样口、进样阀和色谱柱。

问题2: GC-MS分析中出现峰形差（拖尾峰、分叉峰）
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可能原因 排查步骤与解决方案

衍生化反应不完全

1. 检查衍生化试剂：确保衍生化试剂（如BSTFA

+ 1% TMCS）是新鲜的，

并已在无水条件下储存。[7] 2. 优化反应条件：

确保反应在无水环境中进行。

通常需要在70°C下加热60分钟以确保反应完全。

[7] 3. 检查样品干燥度：在加入衍生化试剂前，

必须确保提取物已完全干燥，

水分会使衍生化试剂失效。[7]

色谱柱污染或老化

1. 老化色谱柱：

按照制造商的说明对色谱柱进行高温老化，

以去除残留的污染物。2.

更换进样口衬管和隔垫：

污染的衬管和隔垫是导致峰形变差的常见原因。

3. 截断色谱柱前端：

如果色谱柱前端被不挥发性物质污染，

可以截掉一小段（约5-10厘米）。

进样技术问题

1. 优化进样口温度：确保进样口温度足够高，

以使衍生化后的肠内酯快速气化，

但又不能过高导致其分解。2. 检查进样速度：

过慢的进样速度可能导致峰展宽。

活性位点存在

1. 对系统进行钝化处理：GC系统中的活性位点

（如进样口衬管的玻璃棉）可能会吸附分析物，

导致拖尾峰。使用经过硅烷化处理的衬管。2.

检查气路纯度：确保载气纯度高，

无氧气或水分渗漏。

问题3: 肠内酯与其前体肠二醇 (Enterodiol) 的色谱分离度差

肠二醇是肠内酯的代谢前体，两者是常见的共存干扰物，尤其是在LC-

MS/MS分析中可能会有信号干扰。[4]
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可能原因 排查步骤与解决方案

流动相梯度不合适

1. 调整梯度斜率：采用更平缓的梯度，

即在肠内酯和肠二醇出峰的时间点附近，

减慢有机相的增加速度，可以有效提高分离度。

[4] 2. 改变流动相组成：

尝试使用甲醇代替乙腈作为有机相，或反之，

因为不同的溶剂选择性不同。

色谱柱选择不当

1. 更换不同固定相的色谱柱：

标准的C18反相色谱柱是常用选择。

如果分离效果不佳，可以尝试使用苯基己基

(Phenyl-Hexyl) 固定相的色谱柱，

它能为芳香族化合物（如肠内酯和肠二醇）

提供不同的π-π相互作用，从而可能改善分离。

[4]

流动相pH值未优化

1. 调节流动相pH：轻微改变水相的pH值

（例如，通过添加少量甲酸或乙酸）

可以改变分析物的电离状态，

从而影响其在固定相上的保留行为，

可能有助于改善分离。[4]

定量数据汇总

表1: 不同样品前处理方法的性能比较
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参数 固相萃取 (SPE) 液-液萃取 (LLE)
支持液相萃取

(SLE)
蛋白沉淀 (PPT)

分析物形式
游离 & 结合物 /

总量
总量 (酶解后) 总量 (酶解后) 游离 & 结合物

回收率 (%)

85-105%

(依赖于分析物)

[8]

>90%[8] ~96%[1][2][8]
通常较低，

变异性大[8]

精密度 (RSD%) <15%[8]
批内: 3-6%, 批间:

10-14%[8][9]

批内: 2.5-5.9%,

批间: 2.6-6.9%[1]

[2]

通常 <15%，

但受基质效应影

响较大[8]

最低定量下限

(LLOQ) (ng/mL)

肠内酯:

~0.082[8]

~0.164

(总肠内酯)[8]

未明确说明，

但高回收率表明

灵敏度与LLE相

当[8]

通常高于SPE或L

LE[8]

表2: 不同分析方法的灵敏度比较

分析方法 基质
检测限 (LOD) /

定量下限 (LLOQ)
参考文献

LC-MS/MS 血浆

LLOQ: 肠内酯硫酸盐

16 pM,

肠内酯葡糖苷酸 26

pM, 游离肠内酯 86 pM

[10]

LC-MS/MS 血浆
LOD: 肠内酯 0.55 nM

(~0.164 ng/mL)
[9][11]

GC-MS 血浆

未明确说明，

但灵敏度足以检测膳食

干预后的浓度变化

[2]

免疫分析法 (ELISA) 血浆、尿液等 ~70 pg/mL [3]

关键实验方案
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方案1: 血浆样品酶水解和支持液相萃取 (SLE)
样品准备: 取250 µL血浆样品，加入内标溶液。

酶水解: 加入β-葡萄糖醛酸苷酶/硫酸酯酶溶液（在pH 5.0的磷酸盐缓冲液中），

轻轻涡旋混匀。[7]

孵育: 在37°C下孵育16-18小时（过夜），以确保共轭物完全水解。[6][7]

SLE提取: 将水解后的全部样品加载到SLE小柱上，让样品吸附到固相支持物上5分钟。[7]

洗脱: 加入1.5 mL萃取溶剂（70:30 乙醚:乙酸乙酯）洗脱肠内酯和内标。[2][7]

干燥与复溶: 收集洗脱液，在40°C下用温和的氮气流或离心蒸发仪吹干。[7]

用适合分析仪器的溶剂复溶残留物。

方案2: 气相色谱-质谱 (GC-MS) 的硅烷化衍生

样品准备: 将经过提取和干燥后的样品提取物置于反应瓶中。

加入试剂: 向干燥的提取物中加入50 µL的衍生化试剂（BSTFA + 1% TMCS）和50

µL的无水吡啶。[7]

反应: 立即密封反应瓶，在70°C下加热60分钟以确保衍生化反应完全。[7]

分析: 冷却至室温后，样品即可用于GC-MS分析。

可视化图表
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图1: 血浆中肠内酯检测的通用实验流程图。
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酶水解检查

提取过程检查

质谱条件检查

检测到低信号/无信号 check_hydrolysis

酶活性/条件是否最优?

优化孵育时间/温度/pH

问题解决

提取方法回收率是否足够? 更换为SPE/SLE或优化溶剂
否

仪器参数/离子对是否优化?

是

优化离子源/碰撞能量
否

是

否

是
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图2: 低信号/无信号问题的逻辑故障排除流程。
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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